4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrimidine moiety
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases .
Mode of Action
Drawing parallels with imatinib, it can be inferred that the compound might bind to an inactive tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Based on its structural similarity to imatinib, it might be involved in the regulation of tyrosine kinase activity, which plays a crucial role in many cellular processes, including cell growth and division .
Result of Action
Based on its structural similarity to imatinib, it might inhibit the activity of tyrosine kinases, thereby affecting cell growth and division .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a complex structure with multiple functional groups that could potentially interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide in animal models. Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, are needed .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Pyrimidine Moiety: This step often involves a Diels-Alder reaction followed by subsequent functional group transformations.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the piperidine-pyrimidine intermediate with thiophene-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the pyrimidine moiety.
Substitution: Substituted derivatives of the piperidine ring.
Scientific Research Applications
4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties. Additionally, the combination of the piperidine and pyrimidine moieties provides a versatile scaffold for further functionalization and potential biological activity.
Properties
IUPAC Name |
4-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-9-14(22-11-12)15(21)19-10-13-3-7-20(8-4-13)16-17-5-2-6-18-16/h2,5-6,9,11,13H,3-4,7-8,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJWXLCHIQHGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.